molecular formula C19H13ClF3NO4S2 B2464459 N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 854035-98-6

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B2464459
CAS RN: 854035-98-6
M. Wt: 475.88
InChI Key: ZNCQWCQHIMKWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as BPTES, which is an acronym for its full chemical name. BPTES is a potent inhibitor of glutaminase, which is an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in cancer cell growth and proliferation, making BPTES a promising candidate for cancer therapy.

Scientific Research Applications

Development of Nonsteroidal Progesterone Receptor Antagonists

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide derivatives have been explored as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds, including the 3-trifluoromethyl derivative, have shown potent PR-antagonistic activity with high binding affinity and selectivity over the androgen receptor (AR), offering a new scaffold for developing selective PR modulators. Such antagonists are potential candidates for treating various diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to PR's critical roles in the female reproductive system and other physiological processes (Yamada et al., 2016).

Chemical Transformations and Synthesis

The chemical versatility of this compound and its derivatives enables their application in various chemical transformations. For example, they react with acrylate esters via cleavage of the C−H bond at specific positions in the presence of catalyst systems to produce high-yield derivatives. Such reactions are pivotal in synthesizing diverse compounds with potential biological activities, showcasing the utility of these sulfonamides in organic synthesis and drug development processes (Miura et al., 1998).

Biological Screening for Antimicrobial and Enzyme Inhibition

This compound derivatives have been synthesized and evaluated for their biological potential, including antimicrobial activities against Gram-negative and Gram-positive bacteria. They have also been subjected to enzyme inhibition studies against lipoxygenase and chymotrypsin enzymes, displaying moderate to good activities. These findings underscore the potential therapeutic applications of these compounds in treating infections and inflammatory conditions (Aziz‐ur‐Rehman et al., 2014).

Schiff Base Synthesis and Characterization

Novel Schiff bases of this compound have been synthesized and characterized, offering insights into their structural and electronic properties. These compounds have been screened for enzyme inhibition potential, showing significant activity against enzymes like AChE and BChE. Such studies not only contribute to the understanding of these compounds' chemical properties but also highlight their potential as enzyme inhibitors, which could be beneficial in treating diseases like Alzheimer's (Kausar et al., 2019).

properties

IUPAC Name

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3NO4S2/c20-18-12-11-14(13-17(18)19(21,22)23)24(29(25,26)15-7-3-1-4-8-15)30(27,28)16-9-5-2-6-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCQWCQHIMKWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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